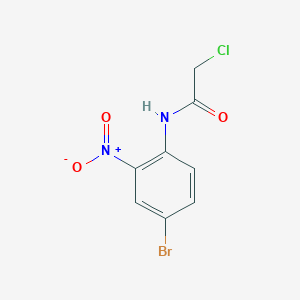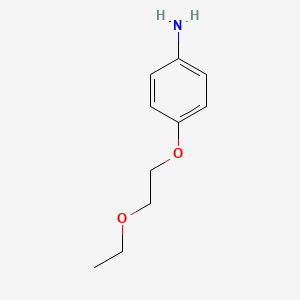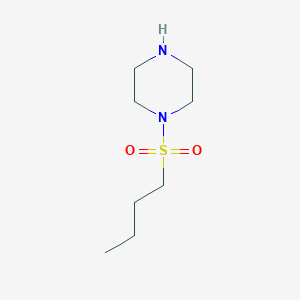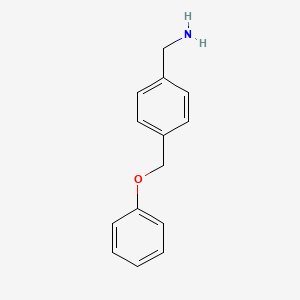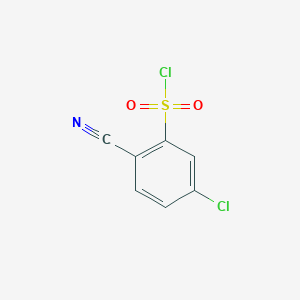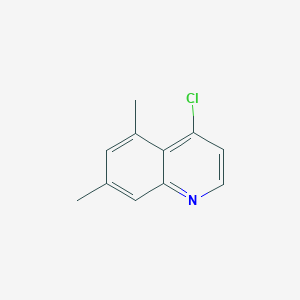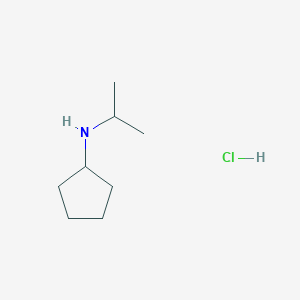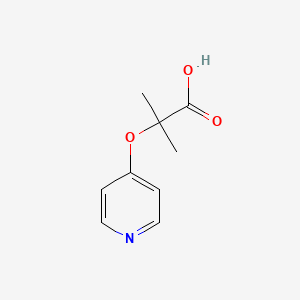
2-(4-Pyridyloxy)-2-methylpropionic acid
Overview
Description
Pyridine derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic six-membered ring with two adjacent nitrogen atoms in the annular structure . They are proven to be applicable and versatile as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex. For example, the structure of 4-Pyridinylboronic acid has a linear formula of C5H6BNO2 .Chemical Reactions Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-(4-Pyridyl)thiazole-4-carboxylic acid is a solid at 20 degrees Celsius .Scientific Research Applications
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
2-(4-Pyridyloxy)-2-methylpropionic acid: has been utilized in the synthesis of coordination complexes and MOFs due to its ability to act as a bidentate ligand. These complexes have been studied for their crystal structures and potential applications in gas adsorption and separation . The ligand’s pyridyl group can coordinate with metal ions, forming intricate structures with specific physical and chemical properties.
Photocatalytic Properties
Research has indicated that certain coordination complexes involving pyridyl-oxy-based ligands exhibit photocatalytic activity. This makes them suitable for environmental applications such as the degradation of organic pollutants under UV light irradiation . The ligand’s structure can influence the efficiency of the photocatalytic process.
Pharmaceutical Intermediates
Compounds with a pyridyl moiety, like 2-(4-Pyridyloxy)-2-methylpropionic acid , are often used as intermediates in pharmaceutical synthesis. They play a crucial role in the development of various drugs due to their versatility in chemical reactions .
Organic Synthesis
This compound is also employed in organic synthesis, serving as a building block for creating more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable tool for synthetic chemists .
Enzyme Inhibition Studies
In biotechnology and biochemistry, pyridyl-oxy-based compounds have been explored as enzyme inhibitors. They are used in studies to understand enzyme mechanisms and to develop new therapeutic agents against diseases where enzyme inhibition can be beneficial .
Analytical Methods Development
In analytical chemistry, 2-(4-Pyridyloxy)-2-methylpropionic acid and related compounds are used to develop new analytical methods. They can serve as standards or reagents in various chromatographic and spectroscopic techniques, aiding in the identification and quantification of substances .
Mechanism of Action
Target of Action
Similar compounds such as pyridine and pyrimidine derivatives have been known to interact with various biological targets
Mode of Action
It’s worth noting that pyridine and pyrimidine derivatives, which share structural similarities with this compound, are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.
Biochemical Pathways
Related compounds such as pyridine and pyrimidine derivatives are known to affect various biochemical pathways . These compounds can inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Related compounds such as pyridine and pyrimidine derivatives are known to exhibit a range of pharmacological effects . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
The future directions in the field of pyridine derivatives are vast. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This includes the synthesis of novel pyridine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-methyl-2-pyridin-4-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,8(11)12)13-7-3-5-10-6-4-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDYVYQPIMMQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582641 | |
| Record name | 2-Methyl-2-[(pyridin-4-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridyloxy)-2-methylpropionic acid | |
CAS RN |
605680-47-5 | |
| Record name | 2-Methyl-2-[(pyridin-4-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyridin-4-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



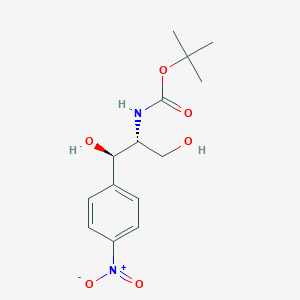
![tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B1612607.png)

